molecular formula C11H16ClNO2 B613222 (S)-methyl 2-(benzylamino)propanoate hydrochloride CAS No. 19460-85-6

(S)-methyl 2-(benzylamino)propanoate hydrochloride

Cat. No.: B613222
CAS No.: 19460-85-6
M. Wt: 193,25*36,46 g/mole
InChI Key: FJUWPAKLUHULRE-FVGYRXGTSA-N
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Description

(S)-Methyl 2-(benzylamino)propanoate hydrochloride (: 19460-85-6) is a chiral organic compound of significant interest in synthetic and medicinal chemistry research . This hydrochloride salt has the molecular formula C 11 H 16 ClNO 2 and a molecular weight of 229.70 g/mol . Its defined stereochemistry at the alpha-carbon makes it a valuable enantiopure building block for the synthesis of more complex molecules, particularly in the development of peptides and peptidomimetics . Research into β-amino acids and their derivatives, which are crucial for creating compounds with biological activity, often utilizes such chiral precursors . The compound should be stored sealed in a dry environment at room temperature . Researchers should note the associated safety information; hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken during handling . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

methyl (2S)-2-(benzylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUWPAKLUHULRE-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670446
Record name Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19460-85-6
Record name Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of L-Alanine Methyl Ester

The most widely documented method involves the alkylation of L-alanine methyl ester with benzyl chloride or bromide. The reaction proceeds via nucleophilic substitution, where the primary amine of L-alanine methyl ester attacks the electrophilic benzyl halide.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA) or sodium bicarbonate to neutralize HCl byproduct

  • Temperature : 0–25°C under inert atmosphere (N₂ or Ar)

  • Time : 12–24 hours

The product is isolated as the hydrochloride salt by evaporating the solvent and recrystallizing from ethanol-diethyl ether.

Key Data :

ParameterValue
Yield68–75%
Purity (HPLC)≥98%
Stereochemical IntegrityRetained (S-configuration)

Reductive Amination Approach

An alternative route employs reductive amination using benzaldehyde and L-alanine methyl ester. This method avoids harsh alkylation conditions, making it suitable for scale-up.

Steps :

  • Imine Formation : L-Alanine methyl ester reacts with benzaldehyde in methanol at 40°C for 6 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the secondary amine.

  • Salt Formation : The free base is treated with HCl gas in ethyl acetate to yield the hydrochloride salt.

Advantages :

  • Higher selectivity for mono-benzylation.

  • Reduced risk of racemization due to milder conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance efficiency:

  • Reagents : L-Alanine methyl ester and benzyl bromide are pumped through a packed-bed reactor containing immobilized base catalysts (e.g., Amberlyst A21).

  • Residence Time : 30 minutes at 50°C.

  • Throughput : 1.2 kg/hour with 85% yield.

Purification Techniques

  • Crystallization : The crude product is dissolved in hot ethanol (60°C) and cooled to −20°C to precipitate pure hydrochloride salt.

  • Chromatography : Preparative HPLC with C18 columns resolves any diastereomeric impurities (if present).

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

  • δ 7.35–7.28 (m, 5H, Ar-H)

  • δ 4.12 (s, 2H, CH₂Ph)

  • δ 3.72 (s, 3H, OCH₃)

  • δ 3.45 (q, J = 7.2 Hz, 1H, CH-CH₃)

  • δ 1.42 (d, J = 7.2 Hz, 3H, CH₃)

IR (KBr) :

  • 1745 cm⁻¹ (C=O ester)

  • 1620 cm⁻¹ (N-H bend)

  • 750 cm⁻¹ (monosubstituted benzene)

Chiral Purity Analysis

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms >99% enantiomeric excess (ee).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Direct Alkylation68–7598High120–150
Reductive Amination70–7899Moderate180–200
Continuous Flow80–8599.5Very High90–110

Recent Innovations

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures offers an eco-friendly alternative:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic methyl 2-(benzylamino)propanoate.

  • Result : 45% yield of (S)-enantiomer with 99% ee.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates alkylation, achieving 82% yield with reduced solvent volume .

Scientific Research Applications

Medicinal Chemistry

(S)-methyl 2-(benzylamino)propanoate hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to be a precursor for synthesizing peptides and peptidomimetics that target specific biological receptors, facilitating drug development efforts.

Organic Synthesis

This compound is utilized as a building block for creating more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Materials Science

In materials science, this compound is explored for developing new materials with specific properties. The unique structure may contribute to the formation of polymers or other composite materials.

Enzyme Interaction

  • Metabolism : It may influence amino acid metabolism, affecting signaling pathways and gene expression.
  • Hydrolysis : The ester group can undergo hydrolysis to release active components that interact with biological targets.

Pharmacological Properties

Research indicates several pharmacological properties associated with this compound:

  • Antioxidant Effects : Exhibits significant free radical scavenging activity, suggesting potential utility in formulations aimed at reducing oxidative stress in cells.
  • Antimicrobial Properties : Demonstrated inhibitory effects against specific bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Its structural resemblance to neurotransmitters suggests roles in neuroprotection and cognitive enhancement.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, demonstrating its effectiveness in neutralizing free radicals and providing cellular protection against oxidative stress.

Antimicrobial Evaluation

In vitro tests against several bacterial strains revealed notable antimicrobial activity. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential in treating infections.

Applications Summary Table

Application AreaDescriptionExamples/Notes
Medicinal ChemistryIntermediate for pharmaceuticalsPrecursor for peptides and peptidomimetics
Organic SynthesisBuilding block for complex moleculesUtilized in synthetic organic chemistry
Materials ScienceDevelopment of new materialsPotential use in polymers or composite materials
AntioxidantNeutralizes free radicalsReduces oxidative stress
AntimicrobialInhibitory effects against bacteriaEffective against Gram-positive and Gram-negative strains
NeuroprotectiveMay enhance cognitive functionsStructural similarity to neurotransmitters

Mechanism of Action

The mechanism of action of (S)-methyl 2-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its chiral nature allows it to interact selectively with target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Structural Differences Biological Activity
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride C₁₁H₁₆ClNO₃ Methoxyphenyl substituent at C3 instead of benzylamino group Moderate anticancer activity; weaker neuroprotective effects compared to benzylamino derivatives
Ethyl (2S)-2-(methylamino)propanoate hydrochloride C₆H₁₄ClNO₂ Ethyl ester (vs. methyl) and methylamino (vs. benzylamino) Altered solubility and receptor binding due to ester chain length and reduced aromaticity
Ethyl 2-(benzylamino)acetate hydrochloride C₁₁H₁₆ClNO₂ Acetate backbone (shorter chain) instead of propanoate Reduced steric hindrance; enhanced interaction with glycine receptors
Benzyl 2-amino-2-methylpropanoate hydrochloride C₁₁H₁₆ClNO₂ Branched methyl group at C2 (vs. linear propanoate) Increased steric hindrance limits enzyme binding; lower metabolic stability
(R)-2-(Methylamino)propanoic acid hydrochloride C₄H₁₀ClNO₂ (R)-enantiomer; carboxylic acid (vs. ester) Distinct stereochemical interactions; higher polarity due to free acid group
Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride C₁₁H₁₆ClNO₃ Benzyloxy group at C3 (vs. benzylamino at C2) Altered hydrogen bonding; weaker affinity for amino acid transporters

Impact of Functional Groups on Reactivity and Solubility

  • Benzylamino vs. Methoxyphenyl: The benzylamino group in the target compound enhances hydrophobic interactions with protein pockets, whereas the methoxyphenyl group in its analog prioritizes electron-donating effects, altering receptor selectivity .
  • Ester Chain Length: Ethyl esters (e.g., Ethyl (2S)-2-(methylamino)propanoate hydrochloride) increase lipophilicity, improving membrane permeability but reducing aqueous solubility compared to methyl esters .
  • Branched vs. Linear Chains: Branched derivatives (e.g., Benzyl 2-amino-2-methylpropanoate hydrochloride) exhibit steric hindrance, limiting access to enzymatic active sites .

Table 2: Physicochemical Properties

Compound Name Solubility (Water) LogP Melting Point (°C)
This compound High (due to HCl salt) 1.2 180–185
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride Moderate 1.8 170–175
Ethyl (2S)-2-(methylamino)propanoate hydrochloride Moderate 0.9 160–165

Biological Activity

(S)-methyl 2-(benzylamino)propanoate hydrochloride is a chiral compound classified as an amino acid derivative. Its structural components, including a methyl ester and a benzylamino group, contribute to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H16_{16}ClNO2_2
  • Molar Mass : 231.70 g/mol
  • CAS Number : 45489685

The hydrochloride salt form enhances the compound's solubility in aqueous solutions, which is advantageous for laboratory and pharmaceutical applications .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : The compound may neutralize free radicals, providing cellular protection against oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest it may inhibit specific bacterial strains, indicating potential use in antimicrobial therapies.
  • Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may play a role in neuroprotection and cognitive enhancement.

The compound's mechanism of action is not fully elucidated, but it is believed to involve interactions with various biological targets. Its structural features suggest potential roles in:

  • Peptide Synthesis : As a building block for peptides and peptidomimetics, it can influence protein-protein interactions and enzyme activities.
  • Enzyme Inhibition : It may act on specific enzymes due to its structural resemblance to L-alanine derivatives, which are known to modulate various biochemical pathways.

Study on Antioxidant Activity

A study evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The results showed that the compound exhibited significant scavenging activity compared to standard antioxidants, suggesting its potential use in formulations aimed at reducing oxidative stress.

Antimicrobial Evaluation

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on selected bacterial strains, indicating its potential as an antimicrobial agent.

Neuroprotective Studies

Research investigating the neuroprotective effects of the compound involved cellular models exposed to neurotoxic agents. Treatment with this compound resulted in reduced cell death and improved cell viability, supporting its role in neuroprotection.

Interaction Studies

Computational models have predicted that this compound can interact with various biological targets. These studies utilize structure-activity relationship models to explore potential binding affinities with enzymes and receptors involved in critical metabolic pathways .

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis and drug development. Its applications include:

  • Peptide Synthesis : Used as a precursor for synthesizing bioactive peptides.
  • Drug Development : Investigated for its potential therapeutic effects in treating various diseases.
  • Chemical Research : Employed in studies exploring enzyme mechanisms and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-methyl 2-(benzylamino)propanoate hydrochloride, and how can chiral purity be maintained during synthesis?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting with L-alanine. Key steps include:

  • Amine Protection : Use Boc anhydride to protect the α-amino group of L-alanine, forming Boc-L-alanine .
  • Coupling Reaction : React Boc-L-alanine with benzylamine using coupling reagents like HATU or EDC to form the benzylamide intermediate .
  • Deprotection : Remove the Boc group with trifluoroacetic acid (TFA), followed by salt formation using hydrochloric acid to yield the hydrochloride salt .
  • Chiral Integrity : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Use enantiomerically pure starting materials (e.g., L-alanine) to minimize racemization .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify the benzylamino and methyl ester groups. IR spectroscopy can confirm N–H and C=O stretches .
  • Purity Analysis : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .
  • Solubility : Test solubility in water, DMSO, and ethanol. The hydrochloride salt typically exhibits higher aqueous solubility than the free base .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer :

  • Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the benzylamine moiety .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, such as ester hydrolysis or salt dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Batch Variability : Compare impurity profiles (e.g., residual solvents, diastereomers) using LC-MS. Impurities like unreacted benzylamine or racemized products may skew bioactivity results .
  • Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition) by controlling pH, temperature, and solvent composition. For example, DMSO concentrations >1% may denature proteins, leading to false negatives .

Q. What advanced techniques are used to study its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) of the compound .
  • Molecular Dynamics (MD) Simulations : Model the compound’s binding to active sites (e.g., using AutoDock Vina) to predict binding affinities and guide mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding to validate computational predictions .

Q. How can impurity profiling be optimized for this compound in pharmaceutical research?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products. Use LC-HRMS to characterize impurities (e.g., hydrolyzed ester or oxidized benzyl group) .
  • Reference Standards : Compare against pharmacopeial impurities (e.g., EP/JP standards) for quantitative analysis. For example, monitor methyl 2-aminopropanoate (a potential hydrolysis byproduct) using a validated HPLC method .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Methodological Answer :

  • Low-Temperature Coupling : Perform benzylamine coupling at 0–4°C to minimize base-catalyzed racemization .
  • Enzymatic Resolution : Use lipases or proteases to selectively hydrolyze undes enantiomers post-synthesis .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track ee in real-time during manufacturing .

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